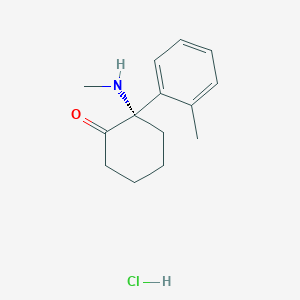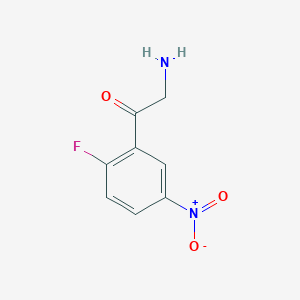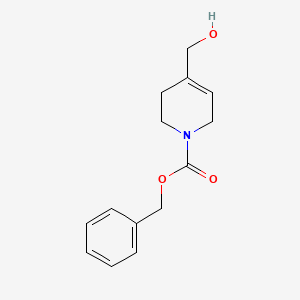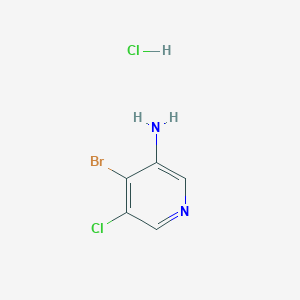
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride is a synthetic compound that belongs to the class of cyclohexanone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylcyclohexanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- rel-(2R)-2-(methylamino)-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride
- rel-(2R)-2-(methylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride
- rel-(2R)-2-(methylamino)-2-(2-bromophenyl)cyclohexan-1-one hydrochloride
Uniqueness
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
(2S)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-12(11)14(15-2)10-6-5-9-13(14)16;/h3-4,7-8,15H,5-6,9-10H2,1-2H3;1H/t14-;/m0./s1 |
Clave InChI |
MDYDQCIKCGHQLM-UQKRIMTDSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@]2(CCCCC2=O)NC.Cl |
SMILES canónico |
CC1=CC=CC=C1C2(CCCCC2=O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)



![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
